molecular formula C9H10N2O3 B2788040 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one CAS No. 1595885-54-3

5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one

Cat. No.: B2788040
CAS No.: 1595885-54-3
M. Wt: 194.19
InChI Key: UNPKMPGAWOEBRP-UHFFFAOYSA-N
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Description

5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one is a heterocyclic organic compound that features both pyridine and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-hydroxypyridine, is reacted with formaldehyde to form 2-(hydroxymethyl)pyridine.

    Cyclization: The 2-(hydroxymethyl)pyridine is then cyclized with an appropriate reagent, such as phosgene or triphosgene, to form the oxazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to ring-opened products.

Scientific Research Applications

5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The pyridine ring may enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-((2-oxopyridin-1(2H)-yl)methyl)thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.

    5-((2-oxopyridin-1(2H)-yl)methyl)imidazolidin-2-one: Contains an imidazolidinone ring.

Uniqueness

5-((2-oxopyridin-1(2H)-yl)methyl)oxazolidin-2-one is unique due to the presence of both pyridine and oxazolidinone rings, which confer distinct chemical properties and potential biological activities. The combination of these rings allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-[(2-oxopyridin-1-yl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-3-1-2-4-11(8)6-7-5-10-9(13)14-7/h1-4,7H,5-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKMPGAWOEBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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